L-ascorbic acid is the L-enantiomer of ascorbic acid and conjugate acid of L-ascorbate. It has a role as a coenzyme, a flour treatment agent, a food antioxidant, a plant metabolite, a cofactor, a skin lightening agent, a geroprotector and a food colour retention agent. It is an ascorbic acid and a vitamin C. It is a conjugate acid of a L-ascorbate. It is an enantiomer of a D-ascorbic acid.

A six carbon compound related to glucose. It is found naturally in citrus fruits and many vegetables. Ascorbic acid is an essential nutrient in human diets, and necessary to maintain connective tissue and bone. Its biologically active form, vitamin C, functions as a reducing agent and coenzyme in several metabolic pathways. Vitamin C is considered an antioxidant.

Ascorbic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Ascorbic acid is a Vitamin C.

Ascorbic Acid is a natural product found in Camellia sinensis, Talaromyces islandicus, and other organisms with data available.

Ascorbic Acid is a natural water-soluble vitamin (Vitamin C). Ascorbic acid is a potent reducing and antioxidant agent that functions in fighting bacterial infections, in detoxifying reactions, and in the formation of collagen in fibrous tissue, teeth, bones, connective tissue, skin, and capillaries. Found in citrus and other fruits, and in vegetables, vitamin C cannot be produced or stored by humans and must be obtained in the diet. (NCI04)

See also: Sodium Ascorbate (active moiety of); D-ascorbic acid (narrower); Magnesium Ascorbyl Phosphate (active moiety of) ... View More ...

D-erythro-Hex-2-enonic acid, gamma-lactone

CAS No.: 62624-30-0

Cat. No.: VC3282294

Molecular Formula: C6H8O6

Molecular Weight: 176.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62624-30-0 |

|---|---|

| Molecular Formula | C6H8O6 |

| Molecular Weight | 176.12 g/mol |

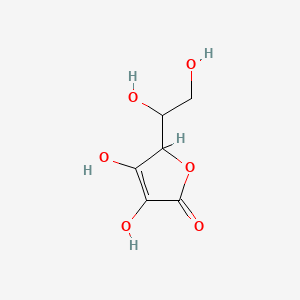

| IUPAC Name | (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |

| Standard InChI | InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1 |

| Standard InChI Key | CIWBSHSKHKDKBQ-JLAZNSOCSA-N |

| Isomeric SMILES | C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |

| Impurities | Oxalic acid < 0.2% Heavy metals (as Pb): < 10 mg/kg |

| SMILES | C(C(C1C(=C(C(=O)O1)O)O)O)O |

| Canonical SMILES | C(C(C1C(=C(C(=O)O1)O)O)O)O |

| Colorform | Crystals (usually plates, sometimes needles, monoclinic system) White crystals (plates or needles) White to slightly yellow crystals or powder ... gradually darkens on exposure to light |

| Melting Point | 374 to 378 °F (decomposes) (NTP, 1992) Between 189 °C and 193 °C with decomposition 190-192 °C (some decomposition) Melting point = 465.15 deg K, decomposes. 191 °C |

Introduction

D-erythro-Hex-2-enonic acid, gamma-lactone is a six-carbon compound structurally related to glucose, featuring a gamma-lactone ring. This compound is naturally found in various citrus fruits and vegetables, contributing to their flavor and nutritional properties. Its molecular formula is often reported as C₆H₈O₃, although some sources suggest C₆H₈O₆, which may reflect variations in the compound's structure or hydration state .

Biological Activities

D-erythro-Hex-2-enonic acid, gamma-lactone exhibits notable biological activities, primarily as an antioxidant. It plays a crucial role in inhibiting oxidative stress by scavenging free radicals, which can lead to cellular damage. This property makes it beneficial in food preservation by preventing spoilage and extending shelf life. Additionally, its antioxidant activity may have implications for health, including potential protective effects against chronic diseases associated with oxidative damage.

Applications

The compound has diverse applications across various fields:

| Application Area | Description |

|---|---|

| Food Industry | Used as a natural preservative due to its antioxidant properties. |

| Nutraceuticals | Incorporated into dietary supplements aimed at enhancing antioxidant intake. |

| Cosmetics | Utilized in formulations for skin protection against oxidative damage. |

| Chemical Synthesis | Serves as a precursor in the synthesis of various organic compounds. |

Comparative Analysis with Similar Compounds

D-erythro-Hex-2-enonic acid, gamma-lactone shares structural similarities with several other compounds but distinguishes itself through its specific lactone formation and unique antioxidant capabilities.

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Erythro-Hex-2-enonic Acid | Similar backbone | Different stereochemistry affecting reactivity |

| D-Mannose | Similar sugar structure | Different functional groups influencing properties |

| Ascorbic Acid (Vitamin C) | Contains lactone | Stronger antioxidant properties; essential nutrient |

| D-Galactose | Similar sugar structure | Different configuration affecting biological roles |

Research Findings

Several studies have focused on the interactions of D-erythro-Hex-2-enonic acid, gamma-lactone within biological systems. In vitro studies have demonstrated its ability to reduce oxidative stress markers in cultured cells exposed to hydrogen peroxide. Additionally, its potential health implications include influencing the metabolism of other compounds like ascorbic acid (Vitamin C), although no antagonistic effects were observed in dietary studies.

Synthesis Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume